2-(4-chloro-3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide 2-(4-chloro-3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0718783
InChI: InChI=1S/C20H21ClN2O3/c1-14-12-17(8-9-18(14)21)26-13-19(24)22-16-6-4-15(5-7-16)20(25)23-10-2-3-11-23/h4-9,12H,2-3,10-11,13H2,1H3,(H,22,24)
SMILES: CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3)Cl
Molecular Formula: C20H21ClN2O3
Molecular Weight: 372.8 g/mol

2-(4-chloro-3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide

CAS No.:

Cat. No.: VC0718783

Molecular Formula: C20H21ClN2O3

Molecular Weight: 372.8 g/mol

* For research use only. Not for human or veterinary use.

2-(4-chloro-3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide -

Specification

Molecular Formula C20H21ClN2O3
Molecular Weight 372.8 g/mol
IUPAC Name 2-(4-chloro-3-methylphenoxy)-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide
Standard InChI InChI=1S/C20H21ClN2O3/c1-14-12-17(8-9-18(14)21)26-13-19(24)22-16-6-4-15(5-7-16)20(25)23-10-2-3-11-23/h4-9,12H,2-3,10-11,13H2,1H3,(H,22,24)
Standard InChI Key MSELFNVRYUSANM-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3)Cl
Canonical SMILES CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator